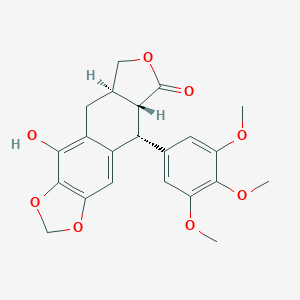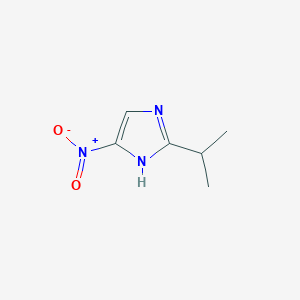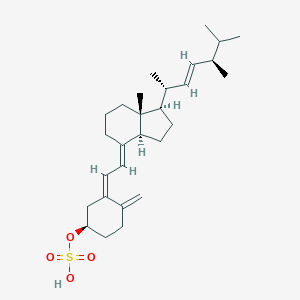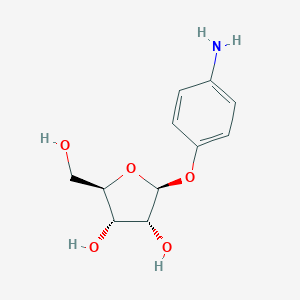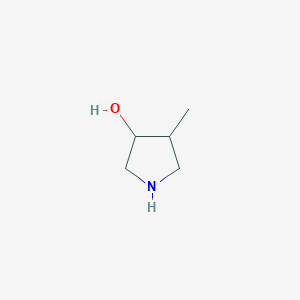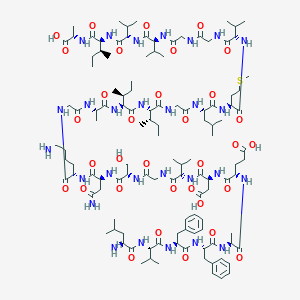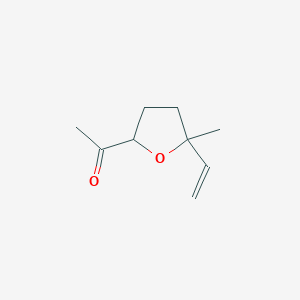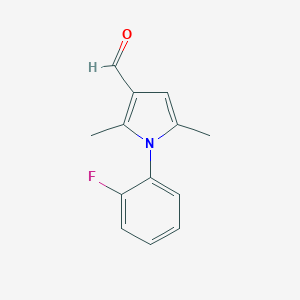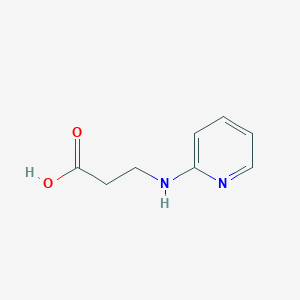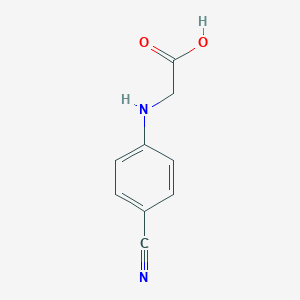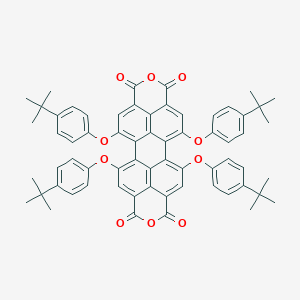
1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride
Übersicht
Beschreibung
The compound 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride is a derivative of perylene tetracarboxylic dianhydride (PTCD), which is a class of compounds known for their vivid colors and photophysical properties. These compounds are of interest due to their potential applications in materials science, particularly in the development of dyes, pigments, and organic semiconductors.
Synthesis Analysis
The synthesis of related PTCD compounds involves Sonogashira cross-coupling reactions with different alkynes, starting from dibromo precursors. The introduction of bulky groups like triphenyl propyne (TPP) or nonbulky hexyl groups allows for facile chromatographic separation of the products . Another approach to synthesizing PTCD derivatives includes bromination of perylene-3,4,9,10-tetracarboxylic acid dianhydride, followed by purification using silica gel column chromatography . These methods provide a pathway to synthesize the tetra-tert-butylphenoxy derivative by substituting the appropriate tert-butylphenoxy groups at the 1,6,7,12 positions.
Molecular Structure Analysis
The molecular structure of PTCD derivatives is characterized by the presence of the perylene core, which can be modified with various substituents affecting the compound's planarity and, consequently, its optical properties. The introduction of substituents at the bay positions can cause a hypsochromic shift in both absorption and emission due to deformation from planarity . Density functional theory (DFT) calculations are often used to gain insight into the molecular structures and to rationalize the electronic structure and optical properties of these compounds .
Chemical Reactions Analysis
PTCD derivatives can undergo various chemical reactions, including the aforementioned Sonogashira cross-coupling and bromination. Additionally, the presence of anhydride functionalities allows for further chemical modifications, such as the attachment of various substituents at the peri and bay positions. These reactions can be tailored to synthesize unsymmetrically substituted PTCD derivatives, which are valuable for creating materials with specific properties .
Physical and Chemical Properties Analysis
PTCD derivatives exhibit high solubility in most organic solvents, and their solubility can be further enhanced by the introduction of alkyl chains of varying lengths . The optical properties, such as UV-Vis absorption and emission spectra, are significantly influenced by the nature and position of the substituents. The presence of tert-butyl groups can lead to red-shifted absorption bands and changes in fluorescence quantum yields . The thermal and mechanical properties of PTCD-based polyimides are also noteworthy, with high glass transition temperatures and good film-forming capabilities . Electrochemically, PTCD derivatives can undergo reversible redox reactions, which are of interest for electronic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : The compound can be synthesized from perylene-3,4,9,10-tetracarboxylic acid dianhydride by bromination, as demonstrated in a study by Wang Hu (2015). This process involves purification by silica gel column chromatography and detection with thin-layer chromatography (Wang Hu, 2015).
Characterization Approaches : Characterization of derivatives is done using ~1H-NMR, as shown in the same study by Wang Hu (2015) (Wang Hu, 2015).
Optical and Electrochemical Properties
Photoluminescence and Electrochromism : Choi et al. (2004) explored the electrochemical deposition of derivatives for photoluminescence and electrochromism. They found that these derivatives exhibit photoluminescence upon photoexcitation and electrochromic properties, changing colors under different voltages (Choi et al., 2004).
Photovoltaic Studies : Büyükekşi et al. (2017) conducted studies on water-soluble triads made from derivatives, revealing their potential in photovoltaic devices due to their redox and electrochromic properties (Büyükekşi et al., 2017).
Polymer and Material Applications
Polyimide Synthesis : Polyimides derived from derivatives with tert-butyl side groups exhibit low dielectric constants, high glass transition temperatures, and excellent solubility, as reported by Chern et al. (2008) (Chern et al., 2008).
Polyelectrolytes with Main-Chain Perylene Units : Dolfen et al. (2012) synthesized soluble polyamines with main-chain perylene units from derivatives, which have potential applications as sensor materials in electronic devices due to their environment-sensitive optical properties (Dolfen et al., 2012).
Chemical Bonding and Molecular Structures
Chemisorption on Metal Surfaces : Hauschild et al. (2005) demonstrated that derivatives chemisorb on Ag(111) surfaces in a nonplanar configuration, providing insights into molecular distortions and chemical bonding of large pi-conjugated molecules on metal surfaces (Hauschild et al., 2005).
Crystal Structures : Aksakal et al. (2018) reported the crystal structures of derivatives, highlighting the effect of bay-substitution on the π-conjugated perylene skeleton, which is crucial for understanding the thermoelectric transport properties of these materials (Aksakal et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H56O10/c1-61(2,3)33-13-21-37(22-14-33)69-45-29-41-49-42(58(66)73-57(41)65)31-47(71-39-25-17-35(18-26-39)63(7,8)9)53-54-48(72-40-27-19-36(20-28-40)64(10,11)12)32-44-50-43(59(67)74-60(44)68)30-46(52(56(50)54)51(45)55(49)53)70-38-23-15-34(16-24-38)62(4,5)6/h13-32H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUEAFZCMYHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)OC5=O)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C9C(=C38)C(=C2)C(=O)OC9=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H56O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride | |
CAS RN |
156028-30-7 | |
| Record name | 1,6,7,12-Tetra-t-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride, tech. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



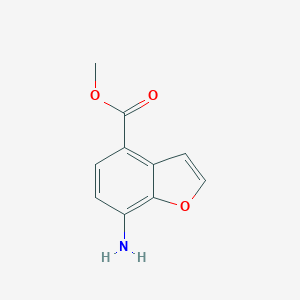
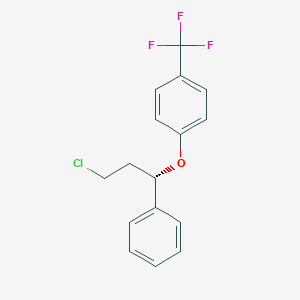
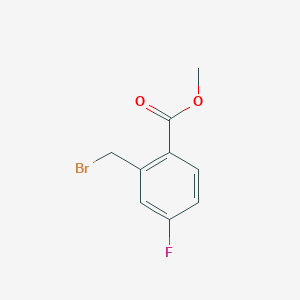
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
